2,4,7,9-Tetraphenyl-1,10-phenanthroline

Overview

Description

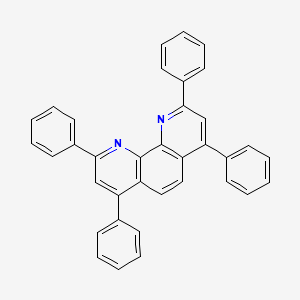

2,4,7,9-Tetraphenyl-1,10-phenanthroline is an organic compound with the molecular formula C36H24N2 and a molecular weight of 484.59 g/mol . It is a derivative of 1,10-phenanthroline, where four phenyl groups are attached at the 2, 4, 7, and 9 positions. This compound is known for its rigid, planar structure and its ability to act as a ligand in coordination chemistry .

Preparation Methods

The synthesis of 2,4,7,9-Tetraphenyl-1,10-phenanthroline involves several organic reactions, including nitration, halogenation, and alkylation . One common synthetic route starts with the nitration of phenanthroline, followed by halogenation to introduce iodine atoms at specific positions. Subsequent reactions with phenyl groups lead to the formation of the final product . The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the reactions .

Chemical Reactions Analysis

2,4,7,9-Tetraphenyl-1,10-phenanthroline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,7,9-Tetraphenyl-1,10-phenanthroline has several scientific research applications:

Fluorescent Probes: Due to its aromatic structure, it can be used as a fluorescent probe for detecting metal ions.

Organic Electronics: It is used in the synthesis of organic light-emitting diodes (OLEDs) and other organic electronic materials.

Coordination Chemistry: As a ligand, it participates in the synthesis of metal-organic complexes, which are used in various catalytic and material science applications.

Mechanism of Action

The mechanism of action of 2,4,7,9-Tetraphenyl-1,10-phenanthroline involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and electronic applications . The compound’s planar structure allows for strong π-π interactions, which are crucial in its function as a fluorescent probe and in organic electronics .

Comparison with Similar Compounds

Similar compounds to 2,4,7,9-Tetraphenyl-1,10-phenanthroline include:

1,10-Phenanthroline: The parent compound, which lacks the phenyl substitutions.

2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of phenyl groups.

4,7-Diphenyl-1,10-phenanthroline: A compound with phenyl groups at the 4 and 7 positions only.

The uniqueness of this compound lies in its four phenyl groups, which enhance its rigidity and electronic properties, making it more suitable for specific applications in coordination chemistry and organic electronics .

Biological Activity

2,4,7,9-Tetraphenyl-1,10-phenanthroline is a derivative of the phenanthroline family known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of this compound includes a phenanthroline core substituted with four phenyl groups. This unique configuration enhances its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions and its interaction with nucleic acids. The compound has been shown to stabilize G-quadruplex structures in DNA, which are critical for cellular processes such as replication and transcription. This stabilization can lead to the inhibition of telomerase activity in cancer cells, thereby inducing apoptosis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

- Cytotoxicity : In vitro assays revealed that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. For instance:

- Mechanistic Studies : Investigations into the mechanism of action have indicated that this compound induces apoptosis via caspase activation and mitochondrial membrane potential disruption .

Antiparasitic Activity

The compound also exhibits promising antiparasitic properties:

- Protozoan Inhibition : Studies have shown that derivatives of this compound have potent activity against protozoan parasites such as Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis). IC50 values for these parasites were reported as low as 2.52 μM .

Data Table: Summary of Biological Activities

Case Studies

- In Vitro Study on Cancer Cells : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated a strong correlation between concentration and cytotoxicity with significant apoptosis observed at higher concentrations.

- Antiparasitic Efficacy : Research focused on the effects of this compound against Trypanosoma brucei brucei, showing a selectivity index indicating high efficacy with minimal toxicity to human cells .

Properties

IUPAC Name |

2,4,7,9-tetraphenyl-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H24N2/c1-5-13-25(14-6-1)31-23-33(27-17-9-3-10-18-27)37-35-29(31)21-22-30-32(26-15-7-2-8-16-26)24-34(38-36(30)35)28-19-11-4-12-20-28/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSGGWMVDAECFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574450 | |

| Record name | 2,4,7,9-Tetraphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51786-73-3 | |

| Record name | 2,4,7,9-Tetraphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.